5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)
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Overview
Description
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime) typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and dichlorophenyl groups. The final step involves the formation of the acetyloxime group.
Indole Core Formation: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Chlorination and Dichlorophenyl Methylation:
Acetyloxime Formation: The final step involves the reaction of the indole derivative with hydroxylamine and acetic anhydride to form the acetyloxime group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime) can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indole-2,3-diol derivatives .
Scientific Research Applications
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazoles: These compounds share the chloro and indole core but differ in their functional groups.
3,4-Dichlorophenethylamine: Similar in having the dichlorophenyl group but differs in the core structure.
Uniqueness
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11Cl3N2O3 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3/b21-16+ |
InChI Key |
FYDNEGZPIGZJST-LTGZKZEYSA-N |
Isomeric SMILES |
CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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